Wdr91-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

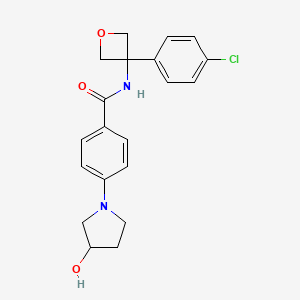

Molecular Formula |

C20H21ClN2O3 |

|---|---|

Molecular Weight |

372.8 g/mol |

IUPAC Name |

N-[3-(4-chlorophenyl)oxetan-3-yl]-4-(3-hydroxypyrrolidin-1-yl)benzamide |

InChI |

InChI=1S/C20H21ClN2O3/c21-16-5-3-15(4-6-16)20(12-26-13-20)22-19(25)14-1-7-17(8-2-14)23-10-9-18(24)11-23/h1-8,18,24H,9-13H2,(H,22,25) |

InChI Key |

XRPYHXDCSXOQDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)C(=O)NC3(COC3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of WDR91 and its Inhibition

This technical guide provides a comprehensive overview of the WD40 repeat-containing protein 91 (WDR91), a key regulator of endosomal trafficking, and the mechanism of action of its first-in-class small-molecule ligands. While a specific inhibitor termed "Wdr91-IN-1" is not formally documented in the reviewed literature, this guide focuses on the foundational compounds discovered, herein referred to as compound 1 and its covalent analogs 18 and 19 , which represent the pioneering efforts in targeting WDR91. This document is intended for researchers, scientists, and drug development professionals.

WDR91 Function and Mechanism of Action

WDR91 is a crucial Rab7 effector protein that plays a pivotal role in the endosome-lysosome pathway, a fundamental process for cellular homeostasis, nutrient supply, and signal modulation.[1] Its primary function is to facilitate the conversion of early endosomes to late endosomes, a critical step for the proper trafficking and degradation of intracellular and cell-surface cargo.[1][2]

Key Functions of WDR91:

-

Regulation of Endosomal Maturation: WDR91 is recruited to endosomes by the active, GTP-bound form of Rab7.[1][3] Upon recruitment, WDR91, in a complex with WDR81, interacts with Beclin-1, a core subunit of the class III phosphatidylinositol 3-kinase (PI3K) complex. This interaction inhibits the activity of the Rab7-associated PI3K, leading to the downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane. The reduction of PtdIns3P is a key signal for the transition from an early to a late endosome. Loss of WDR91 function leads to an accumulation of PtdIns3P, causing the arrest of endosomes at an intermediate stage and impairing the delivery of cargo to the lysosome.

-

Retromer-Dependent Recycling: WDR91 is also essential for the retromer-dependent recycling of membrane receptors. It coordinates Rab7 with the sorting nexin (SNX)-retromer complex and the WASH complex to establish specific endosomal subdomains required for cargo retrieval and recycling.

-

Autophagy and Lysosome Homeostasis: WDR91 is involved in regulating lysosome fusion, which is critical for the degradation of autophagic cargo. It competes with the HOPS complex subunit VPS41 for binding to Rab7, thereby modulating the rate of lysosome fusion. This function is vital for maintaining neuronal health, and its dysfunction is linked to neurodegeneration.

Discovery of First-in-Class WDR91 Ligands

The first small-molecule ligands targeting WDR91 were identified through a combination of DNA-encoded chemical library (DEL) technology and machine learning. This approach screened a vast chemical space to identify compounds that bind to the WD40 repeat domain of WDR91.

The initial hit, compound 1 , was identified and validated for its selective binding to WDR91. Further optimization based on the co-crystal structure of compound 1 bound to WDR91 led to the development of covalent analogs, compound 18 and compound 19 , which target a cysteine residue (C487) in a side pocket of the protein.

Quantitative Data Presentation

The following table summarizes the binding affinity of the initial hit compound for the WDR91 protein.

| Compound | Target Domain | Method | Binding Affinity (KD) | Reference |

| Compound 1 | WDR domain (392-747) | Surface Plasmon Resonance (SPR) | 6 ± 2 µM |

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of the WDR91 ligands are described below.

4.1. DNA-Encoded Library (DEL) Screening

-

Objective: To identify small molecules that bind to the WDR domain of WDR91 from a large, diverse chemical library.

-

Protocol:

-

The target protein, the WD40 repeat domain of WDR91 (residues 392-747), was immobilized.

-

The X-Chem DEL deck, containing over 125 billion unique small molecules each tagged with a unique DNA barcode, was incubated with the immobilized WDR91 protein.

-

Unbound molecules were washed away.

-

The remaining molecules, which demonstrated affinity for WDR91, were eluted.

-

The DNA barcodes of the eluted molecules were amplified by PCR and sequenced to identify the chemical structures of the binding compounds.

-

A graph convolutional neural network (GCNN) machine learning model, trained on the affinity selection data, was used to predict additional binders from the Enamine REAL database of synthetically accessible compounds.

-

4.2. Surface Plasmon Resonance (SPR)

-

Objective: To quantitatively measure the binding affinity (KD) of the identified compounds to WDR91.

-

Protocol:

-

The purified WDR91 protein was immobilized on a sensor chip.

-

A series of concentrations of the small molecule ligand (e.g., compound 1 ) in solution were flowed over the sensor chip.

-

The binding of the ligand to the immobilized protein was detected as a change in the refractive index at the sensor surface, measured in response units (RU).

-

The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated from a dose-response titration to determine the binding affinity.

-

4.3. X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the WDR91 protein in complex with the small-molecule ligand to understand the binding mode.

-

Protocol:

-

The WDR91 protein was co-crystallized with the compound of interest (e.g., compound 1 or 18 ).

-

The resulting crystals were exposed to a high-intensity X-ray beam.

-

The diffraction pattern of the X-rays was collected.

-

The diffraction data was processed to generate an electron density map, which was then used to build and refine a 3D atomic model of the protein-ligand complex.

-

The co-crystal structure confirmed that compound 1 binds to a side pocket of WDR91, and the covalent analogs 18 and 19 form a covalent bond with Cys487 within this pocket.

-

Mandatory Visualizations

The following diagrams illustrate the WDR91 signaling pathway and the experimental workflow for ligand discovery.

Caption: WDR91 signaling in endosomal maturation.

Caption: Workflow for the discovery of WDR91 ligands.

Conclusion

WDR91 is a critical regulator of endosomal maturation, retromer-mediated recycling, and lysosomal homeostasis, making it a compelling target for therapeutic intervention in various diseases, including neurodegenerative disorders and potentially viral infections. The discovery of the first-in-class small-molecule ligands, including the initial hit compound 1 and its covalent analogs 18 and 19 , represents a significant milestone. These compounds provide invaluable chemical tools to further probe the function of WDR91 in cellular disease models and serve as a foundation for the development of more potent and selective WDR91 inhibitors. Future research will likely focus on optimizing these initial hits to improve their pharmacological properties and evaluate their therapeutic potential.

References

Discovery of First-in-Class Small Molecule Inhibitors for WDR91: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of the first small molecule inhibitors targeting WD40 repeat-containing protein 91 (WDR91). WDR91 is a crucial regulator of endosomal maturation and has been identified as a potential therapeutic target for various diseases, including viral infections.[1][2][3][4][5] This document details the signaling pathway of WDR91, the inhibitor discovery workflow, quantitative data for the identified compounds, and the experimental protocols utilized in their validation.

WDR91 Signaling Pathway

WDR91 functions as an essential effector for the small GTPase Rab7, playing a critical role in the conversion of early endosomes to late endosomes. Upon recruitment to the endosomal membrane by active, GTP-bound Rab7, WDR91 interacts with and inhibits the activity of the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Beclin1 and Vps34. This inhibition leads to a downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosome, a key step for the transition from a Rab5/PtdIns3P-positive early endosome to a Rab7-positive late endosome. This process is vital for the proper trafficking and degradation of cellular cargo.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enabling Open Machine Learning of Deoxyribonucleic Acid-Encoded Library Selections to Accelerate the Discovery of Small Molecule Protein Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Wdr91-IN-1: A Technical Guide to its Role in Endosomal Trafficking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WD40 repeat-containing protein 91 (WDR91) is a critical regulator of endosomal trafficking, playing a pivotal role in the maturation of early endosomes into late endosomes. As a Rab7 effector, WDR91 is integral to the intricate signaling cascade that governs the transport and degradation of cellular cargo. Dysregulation of WDR91 function has been implicated in neurodevelopmental disorders and may represent a potential therapeutic target. This technical guide provides an in-depth overview of the molecular mechanisms of WDR91, its role in endosomal trafficking, and the current understanding of its modulation by the small molecule inhibitor, Wdr91-IN-1. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

The Role of WDR91 in Endosomal Trafficking

Endosomal trafficking is a highly regulated process responsible for the sorting and transport of internalized cellular material. A key step in this pathway is the conversion of early endosomes to late endosomes, a process orchestrated by a switch in Rab GTPases and phosphoinositide lipids on the endosomal membrane. WDR91 is a central player in this conversion.[1][2]

WDR91 functions as a direct effector of the small GTPase Rab7.[1][2] In its active, GTP-bound state, Rab7 recruits WDR91 to the endosomal membrane.[1] WDR91, in complex with WDR81, then interacts with Beclin-1, a subunit of the class III phosphatidylinositol 3-kinase (PI3K) complex. This interaction inhibits the activity of the Rab7-associated PI3K, leading to a downregulation of phosphatidylinositol 3-phosphate (PtdIns(3)P) levels on the endosome. The reduction of PtdIns(3)P is a crucial step for the detachment of early endosome-specific proteins and the subsequent maturation into a late endosome.

The functional importance of WDR91 is underscored by the cellular phenotype observed upon its depletion. Loss of WDR91 results in the accumulation of enlarged, PtdIns(3)P-positive intermediate endosomes, leading to a blockage in the trafficking of cargo to lysosomes for degradation. This disruption of endosomal trafficking can have severe consequences, as evidenced by the neonatal lethality and impaired brain development observed in Wdr91 knockout mice.

Signaling Pathway of WDR91 in Endosome Maturation

The signaling cascade initiated by WDR91 is a tightly controlled process that ensures the unidirectional flow of cargo through the endo-lysosomal pathway. The key molecular events are depicted in the following diagram.

References

Therapeutic Potential of Targeting WDR91 with Wdr91-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD40 repeat-containing protein 91 (WDR91) has emerged as a critical regulator in fundamental cellular processes, including endosomal maturation, autophagy, and neuronal development.[1][2][3] Its role as an essential Rab7 effector, modulating phosphatidylinositol 3-phosphate (PtdIns3P) levels on endosomes, positions it as a potential therapeutic target for a range of diseases, including neurological disorders and viral infections.[3][4] This technical guide provides an in-depth overview of the therapeutic potential of targeting WDR91, with a specific focus on the first-in-class small molecule inhibitor, Wdr91-IN-1. We will delve into the core biology of WDR91, the discovery of its inhibitor, and the detailed experimental methodologies employed in its characterization.

The Core Biology of WDR91: A Key Regulator of Endosomal Trafficking

WDR91 is a multifaceted protein that plays a pivotal role in the endosome-lysosome pathway. It is recruited to endosomes by the active, GTP-bound form of the small GTPase Rab7. Once localized to the endosomal membrane, WDR91, in complex with WDR81, inhibits the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition leads to a reduction in PtdIns3P levels, a crucial step for the conversion of early endosomes to late endosomes.

The proper maturation of endosomes is vital for the degradation of cellular cargo, including signaling receptors like the epidermal growth factor receptor (EGFR). Loss of WDR91 function results in the accumulation of enlarged intermediate endosomes with elevated PtdIns3P levels, leading to impaired endosomal trafficking and degradation. This disruption has been shown to have significant consequences, particularly in neuronal cells, where WDR91 deficiency leads to defects in neurite growth and complexity. Furthermore, WDR91 is implicated in the regulation of autophagy-lysosome degradation, highlighting its importance in cellular homeostasis.

Discovery of this compound: A Novel Inhibitor of WDR91

A significant breakthrough in targeting WDR91 was the discovery of the first-in-class small molecule ligand, This compound (also referred to as compound 1 in the primary literature). This was achieved through a sophisticated workflow that combined DNA-encoded chemical library (DEL) selection with machine learning-based virtual screening. The process began with screening a vast DEL against the WD40 domain of WDR91 to identify initial binding chemotypes. The data from this screen was then used to train a machine learning model to predict novel ligands from a large, synthetically accessible virtual library (Enamine REAL database). Subsequent screening of the computationally predicted compounds led to the identification and experimental validation of this compound. The binding of this compound to a side pocket of the WDR91 WD40 domain was confirmed by X-ray crystallography. This discovery has paved the way for the development of more potent and selective chemical probes to explore the therapeutic potential of WDR91.

Quantitative Data

The binding affinity of this compound for the WDR domain of WDR91 was determined using surface plasmon resonance (SPR). The key quantitative data from this analysis is summarized in the table below.

| Compound | Target Domain | Method | KD (μM) |

| This compound (compound 1) | WDR91 (WD40 domain) | Surface Plasmon Resonance (SPR) | 6 ± 2 |

Table 1: Binding Affinity of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

DNA-Encoded Chemical Library (DEL) Selection

This protocol outlines the affinity-mediated selection of small molecules from a DNA-encoded library against the WDR91 protein.

-

Protein Immobilization: The purified WDR domain of WDR91 is immobilized on magnetic beads.

-

Library Incubation: The immobilized WDR91 is incubated with the DEL, a vast collection of small molecules each tagged with a unique DNA barcode. The incubation is performed in a selection buffer (e.g., 8 mM NaOAc, 134 mM KOAc, 4 mM NaCl, 0.8 mM Mg(OAc)2, 0.8 mM CaCl2, 50 mM HEPES pH 7.5, 0.05% Tween-20, and 1% BSA) for 1 hour.

-

Washing Steps: The beads are washed multiple times with the selection buffer to remove non-binding library members.

-

Elution: The bound molecules are eluted from the beads.

-

PCR Amplification and Sequencing: The DNA barcodes of the eluted molecules are amplified by PCR and then sequenced to identify the chemical structures of the binders.

Machine Learning-Based Virtual Screening

This protocol describes the use of machine learning to predict novel WDR91 ligands.

-

Model Training: A machine learning model, such as a graph convolutional neural network (GCNN), is trained using the data from the DEL selection. The model learns the structural features of molecules that bind to WDR91.

-

Virtual Library Screening: The trained model is used to screen a large virtual library of synthetically accessible compounds (e.g., the Enamine REAL database). The model predicts the likelihood of each compound in the virtual library binding to WDR91.

-

Compound Selection: A set of top-ranking compounds predicted by the model are selected for experimental validation.

Surface Plasmon Resonance (SPR) Assay

This protocol details the measurement of binding kinetics and affinity between WDR91 and small molecule inhibitors.

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.

-

Ligand Immobilization: The purified WDR domain of WDR91 is immobilized on the sensor chip surface. A reference flow cell is prepared with an irrelevant protein to subtract non-specific binding.

-

Analyte Injection: A series of concentrations of the small molecule inhibitor (analyte), such as this compound, are injected over the chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the surface.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

X-ray Crystallography

This protocol describes the determination of the three-dimensional structure of WDR91 in complex with an inhibitor.

-

Protein Expression and Purification: A construct of the WDR91 WDR domain suitable for crystallization is expressed and purified.

-

Co-crystallization: The purified WDR91 protein is mixed with the inhibitor (e.g., this compound) and subjected to crystallization screening using various conditions (e.g., sitting drop vapor diffusion).

-

Data Collection: X-ray diffraction data is collected from a single, well-ordered crystal at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and the atomic model of the protein-ligand complex is built and refined.

Intact Mass Spectrometry for Covalent Adduct Confirmation

This protocol is used to confirm the covalent binding of inhibitors to WDR91.

-

Incubation: The purified WDR91 protein is incubated with the covalent inhibitor for a defined period (e.g., 2 hours) at room temperature.

-

Sample Preparation: The reaction is quenched, and the protein-inhibitor mixture is prepared for mass spectrometry analysis.

-

Mass Spectrometry Analysis: The mass of the intact protein is measured using a high-resolution mass spectrometer (e.g., an Agilent Q-TOF 6545).

-

Data Analysis: The formation of a covalent adduct is confirmed by observing a mass shift in the protein corresponding to the molecular weight of the inhibitor.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the WDR91 signaling pathway and the experimental workflow for the discovery of this compound.

Caption: WDR91 signaling in endosomal maturation.

Caption: Experimental workflow for the discovery of this compound.

Conclusion and Future Directions

The discovery of this compound represents a significant step forward in the development of chemical tools to probe the function of WDR91 and explore its therapeutic potential. The methodologies outlined in this guide provide a roadmap for the identification and characterization of novel inhibitors for this promising target. Further research will focus on optimizing the potency and selectivity of WDR91 inhibitors, as well as evaluating their efficacy in cellular and in vivo models of diseases where WDR91 plays a key role. The continued exploration of WDR91 biology, facilitated by potent chemical probes like this compound, holds the promise of delivering novel therapeutic strategies for a variety of unmet medical needs.

References

Wdr91-IN-1: A Technical Guide to its Anticipated Effects on Rab7-GTPase Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated effects of Wdr91-IN-1, a hypothetical inhibitor of the WD repeat-containing protein 91 (WDR91), on the Rab7-GTPase signaling pathway. While "this compound" is not a publicly documented compound as of this publication, this document extrapolates its potential mechanism of action and downstream cellular consequences based on extensive research into the function of WDR91. This guide will detail the pivotal role of WDR91 as a Rab7 effector, its mechanism of regulating endosomal maturation, and the predicted impact of its inhibition on cellular processes such as endo-lysosomal trafficking and autophagy. All quantitative data from relevant studies are summarized, and key experimental protocols are provided to facilitate further research in this area.

Introduction: The WDR91-Rab7 Axis in Endosomal Trafficking

The Rab7 GTPase is a master regulator of late endocytic trafficking, controlling the maturation of late endosomes and their fusion with lysosomes.[1] Its activity is tightly controlled by a cycle of GTP binding (active state) and hydrolysis (inactive state), which is modulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[2] In its active, GTP-bound state, Rab7 recruits a variety of effector proteins to the endosomal membrane to orchestrate downstream events.[1][2]

One such critical effector is the WD40-repeat protein WDR91.[3] WDR91 is recruited to endosomes by directly interacting with active, GTP-bound Rab7. This interaction is fundamental for the proper transition from early to late endosomes, a process known as endosome conversion. WDR91, in a complex with WDR81, functions to inhibit the activity of a Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition leads to the downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane, a crucial step for the maturation of early endosomes into late endosomes.

Loss of WDR91 function leads to an accumulation of endosomal PtdIns3P, which arrests endosomes at an intermediate stage and impairs the trafficking of cargo to lysosomes for degradation. This highlights the potential of a WDR91 inhibitor, such as the hypothetical this compound, as a tool to modulate endo-lysosomal and autophagic pathways, which are implicated in various diseases, including neurodegenerative disorders and cancer.

Predicted Mechanism of Action of this compound

Based on the known function of WDR91, this compound is predicted to be an inhibitor that disrupts the function of WDR91. This could be achieved through several potential mechanisms:

-

Inhibition of the WDR91-Rab7 Interaction: this compound could bind to WDR91 and prevent its recruitment to late endosomes by blocking its interaction with Rab7-GTP.

-

Allosteric Inhibition of WDR91 Function: The compound might bind to a site on WDR91 distinct from the Rab7-binding domain, inducing a conformational change that prevents its interaction with the PI3K complex.

-

Disruption of the WDR81-WDR91 Complex: this compound could interfere with the formation of the functional WDR81-WDR91 complex, which is necessary for its activity.

The downstream effect of this compound, regardless of the precise inhibitory mechanism, would be the functional inactivation of WDR91. This would lead to a cascade of cellular events mimicking those observed in WDR91 knockout or knockdown models.

Quantitative Data on the Effects of WDR91 Inhibition

The following tables summarize quantitative data from studies investigating the effects of WDR91 loss-of-function, which serve as a proxy for the effects of this compound.

Table 1: Effects of WDR91 Knockout on Endosomal Markers

| Cellular Phenotype | Marker Colocalization in Control Cells | Marker Colocalization in WDR91 KO Cells | Reference |

| Endosomal PtdIns3P Levels | Baseline | Significantly Increased | |

| Early-to-Late Endosome Conversion | Normal Progression | Arrested at Intermediate Stage | |

| Colocalization of EEA1 and Rab7 | Low | Significantly Increased | |

| Colocalization of EGFR and LAMP1 (post-EGF stimulation) | High | Significantly Decreased |

Table 2: Impact of WDR91 Deficiency on Lysosomal Function

| Cellular Process | Observation in Control Neurons | Observation in Wdr91-deficient Neurons | Reference |

| Lysosome Size | Normal | Enlarged | |

| Autophagic Cargo Accumulation | Low | High | |

| Lysosome Fusion | Regulated | Increased |

Signaling Pathways and Experimental Workflows

WDR91-Mediated Regulation of Rab7 Signaling

The following diagram illustrates the established signaling pathway involving WDR91 and Rab7.

References

Investigating WDR91 Function with a First-in-Class Chemical Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD40 repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, primarily functioning as a Rab7 effector in the maturation of endosomes. Its role in orchestrating the switch from early to late endosomes by modulating phosphatidylinositol 3-kinase (PI3K) activity highlights it as a potential therapeutic target for diseases where these pathways are dysregulated, including neurodegenerative disorders and viral infections. The recent development of the first small-molecule ligands for WDR91 provides powerful tools to dissect its cellular functions and validate its therapeutic potential. This technical guide offers an in-depth overview of WDR91, its associated signaling pathways, and detailed protocols for utilizing a novel chemical probe to investigate its function.

Introduction to WDR91

WDR91 is a multifaceted protein primarily involved in the regulation of endo-lysosomal trafficking. It is characterized by the presence of a C-terminal WD40 repeat domain, which mediates protein-protein interactions.

Key Functions of WDR91:

-

Rab7 Effector: WDR91 is recruited to late endosomes through its direct interaction with the active, GTP-bound form of Rab7.[1][2] This interaction is fundamental for its role in endosomal maturation.

-

Inhibition of PI3K Activity: WDR91, in a complex with WDR81 and Beclin-1, negatively regulates the activity of the class III PI3K complex (Vps34) on endosomes.[3][4][5] This leads to a decrease in phosphatidylinositol 3-phosphate (PtdIns3P) levels, a critical step for the transition from early to late endosomes.

-

Endosomal Maturation: By coupling Rab7 activity with the downregulation of PtdIns3P, WDR91 facilitates the conversion of early, Rab5-positive endosomes to late, Rab7-positive endosomes. Loss of WDR91 function leads to the accumulation of enlarged, immature endosomes and impaired trafficking of cargo to lysosomes.

-

Lysosome Homeostasis: WDR91 also plays a role in regulating lysosome fusion by competing with the HOPS complex subunit VPS41 for Rab7 binding, thereby preventing excessive lysosomal fusion.

-

Neuronal Development: WDR91 is essential for proper neuronal development, with its absence leading to defects in neurite growth and complexity.

-

Host Factor for Viral Infection: Recent studies have identified WDR91 as a potential host factor for viral entry and replication, making it a target for antiviral therapies.

A Chemical Probe for WDR91: Compound 1 and its Analogs

The discovery of the first small-molecule ligands for WDR91 has opened new avenues for studying its function. These compounds, identified through DNA-encoded library (DEL) selection and machine learning, bind to a pocket on the WD40 domain of WDR91.

Compound 1 is a reversible binder, while its analogs, compounds 18 and 19 , are covalent inhibitors that target a cysteine residue (Cys487) in proximity to the binding pocket.

Quantitative Data for WDR91 Chemical Probes

The following table summarizes the key quantitative data for the reported WDR91 chemical probes.

| Compound | Type | Target | Binding Affinity (KD) | Assay Method | Reference |

| 1 | Reversible | WDR91 (WD40 Domain) | 6 ± 2 µM | Surface Plasmon Resonance (SPR) | |

| 18 | Covalent | WDR91 (Cys487) | - | LC-MS, DSF | |

| 19 | Covalent | WDR91 (Cys487) | - | LC-MS, DSF |

Signaling Pathways and Experimental Workflows

WDR91 in Endosomal Maturation

The following diagram illustrates the central role of WDR91 in the conversion of early endosomes to late endosomes.

Caption: WDR91's role in the Rab5-to-Rab7 switch and PtdIns3P regulation during endosome maturation.

Experimental Workflow for Characterizing WDR91 Probe Activity

This workflow outlines the key experiments to characterize the effects of a WDR91 chemical probe.

Caption: A logical workflow for investigating WDR91 function using a chemical probe.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate WDR91-Rab7 Interaction

This protocol is designed to confirm the interaction between WDR91 and Rab7 and to test the effect of the chemical probe on this interaction.

Materials:

-

HeLa or HEK293T cells

-

WDR91 chemical probe (e.g., Compound 1) and DMSO (vehicle)

-

Antibodies: anti-WDR91, anti-Rab7, and control IgG

-

Protein A/G magnetic beads

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

-

Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa or HEK293T cells to 80-90% confluency.

-

Treat cells with the WDR91 chemical probe at the desired concentration or DMSO for the indicated time.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-WDR91, anti-Rab7, or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes by boiling the beads in elution buffer for 5-10 minutes.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against WDR91 and Rab7.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the chemical probe binds to WDR91 in a cellular context.

Materials:

-

Cells expressing WDR91

-

WDR91 chemical probe and DMSO

-

PBS with protease inhibitors

-

PCR tubes

-

Thermocycler

-

Lysis buffer (as in Co-IP)

-

Anti-WDR91 antibody for Western blotting

Procedure:

-

Cell Treatment:

-

Treat cells with the chemical probe or DMSO for 1 hour at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

-

-

Western Blot Analysis:

-

Analyze the soluble fractions by Western blotting with an anti-WDR91 antibody.

-

Quantify the band intensities to determine the melting curve of WDR91 in the presence and absence of the probe. A shift in the melting temperature indicates target engagement.

-

In Vitro PI3K Activity Assay

This assay measures the effect of WDR91 and its chemical probe on the activity of the Vps34/PI3K complex.

Materials:

-

Recombinant WDR91, Rab7 (wild-type and constitutively active Q67L mutant), and Vps34/Beclin-1 complex

-

WDR91 chemical probe and DMSO

-

PI(4,5)P2 substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant proteins, and the chemical probe or DMSO.

-

Pre-incubate for 15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding PI(4,5)P2 and [γ-³²P]ATP.

-

Incubate at 30°C for the desired time (e.g., 30 minutes).

-

-

Lipid Extraction and TLC:

-

Stop the reaction and extract the lipids.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

-

Analysis:

-

Visualize the radiolabeled PtdIns(3,4,5)P3 product by autoradiography and quantify the spot intensity.

-

EGFR Degradation Assay for Endosomal Trafficking

This assay assesses the impact of the WDR91 probe on the trafficking of a model cargo protein, the Epidermal Growth Factor Receptor (EGFR), to the lysosome for degradation.

Materials:

-

HeLa cells

-

WDR91 chemical probe and DMSO

-

Epidermal Growth Factor (EGF)

-

Cycloheximide (to inhibit new protein synthesis)

-

Lysis buffer

-

Anti-EGFR and anti-tubulin (loading control) antibodies

Procedure:

-

Cell Treatment:

-

Pre-treat HeLa cells with the WDR91 chemical probe or DMSO.

-

Add cycloheximide to block protein synthesis.

-

Stimulate the cells with EGF for various time points (e.g., 0, 30, 60, 120 minutes).

-

-

Cell Lysis and Western Blotting:

-

At each time point, lyse the cells and collect the lysates.

-

Analyze the levels of EGFR by Western blotting.

-

-

Analysis:

-

Quantify the EGFR band intensities and normalize to the loading control.

-

Compare the rate of EGFR degradation in probe-treated versus control cells. A delay in degradation suggests impaired endo-lysosomal trafficking.

-

Live-Cell Imaging of Endosome Maturation

This method allows for the direct visualization of the effect of the WDR91 probe on the conversion of early to late endosomes.

Materials:

-

HeLa cells stably expressing fluorescently tagged Rab5 (e.g., GFP-Rab5) and Rab7 (e.g., RFP-Rab7)

-

WDR91 chemical probe and DMSO

-

Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Plating and Treatment:

-

Plate the dual-expressing HeLa cells in a glass-bottom dish suitable for live-cell imaging.

-

Treat the cells with the WDR91 chemical probe or DMSO.

-

-

Image Acquisition:

-

Acquire time-lapse images of the cells, capturing both the GFP and RFP channels.

-

-

Analysis:

-

Analyze the images to observe the colocalization of Rab5 and Rab7 on endosomes over time.

-

Quantify the number and size of endosomes positive for Rab5, Rab7, or both. An accumulation of Rab5/Rab7 double-positive endosomes in probe-treated cells would indicate a block in endosomal maturation.

-

Conclusion

The development of a chemical probe for WDR91 represents a significant advancement in our ability to study the intricate processes of endosomal trafficking and lysosomal function. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to utilize this probe to dissect the molecular mechanisms of WDR91 action and to explore its potential as a therapeutic target. By combining biophysical, biochemical, and cellular approaches, the scientific community can further illuminate the critical roles of WDR91 in health and disease.

References

- 1. A novel live-cell imaging assay reveals regulation of endosome maturation | eLife [elifesciences.org]

- 2. A novel live-cell imaging assay reveals regulation of endosome maturation [ouci.dntb.gov.ua]

- 3. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new Rab7 effector controls phosphoinositide conversion in endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]

Targeting WDR91: A Novel Approach for the Investigation of Autophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Wdr91-IN-1" does not correspond to a recognized chemical probe in the current scientific literature. This guide will focus on the protein WD40 repeat-containing protein 91 (WDR91) as a key regulator of autophagy and will discuss the available tools and methodologies for its study, including recently discovered small-molecule ligands.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The intricate regulation of the autophagy-lysosome pathway presents numerous potential targets for therapeutic intervention and for the development of tool compounds to dissect its complex mechanisms. One such emerging target is WDR91, a Rab7 effector protein that has been demonstrated to be essential for the proper function of the endosome-lysosome and autophagy-lysosome pathways.[1][2] This technical guide provides a comprehensive overview of WDR91's function and details the current methodologies for its investigation as a means to study autophagy.

The Role of WDR91 in the Autophagy-Lysosome Pathway

WDR91 is a crucial regulator of endosomal trafficking and lysosomal homeostasis. It functions as an effector of the small GTPase Rab7, a key player in the maturation of endosomes and their fusion with lysosomes.[3][4] WDR91 is recruited to endosomes by active, GTP-bound Rab7.[5] Once localized to the endosomal membrane, WDR91, in complex with WDR81, interacts with the Beclin 1 subunit of the class III phosphatidylinositol 3-kinase (PI3K-III) complex. This interaction inhibits the kinase activity of Vps34, the catalytic subunit of the PI3K-III complex, leading to a downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal surface. The reduction of PtdIns3P is a critical step for the conversion of early endosomes to late endosomes.

Furthermore, WDR91 plays a direct role in regulating lysosome fusion. It competes with the HOPS complex subunit VPS41 for binding to Rab7, thereby modulating the rate of lysosome fusion. Loss of WDR91 leads to uncontrolled lysosome fusion, resulting in the formation of enlarged and dysfunctional lysosomes. This lysosomal dysfunction ultimately impairs the degradation of autophagic cargo.

Signaling Pathway of WDR91 in Endosome Maturation and Autophagy

Caption: WDR91 signaling in endosome maturation and lysosomal fusion.

Tools for Studying WDR91 in Autophagy

The investigation of WDR91's role in autophagy has primarily relied on genetic manipulation and, more recently, the development of small-molecule ligands.

Genetic Approaches

The primary tool for studying the function of WDR91 has been through genetic knockout (KO) models. Studies using brain-specific Wdr91 knockout mice (Wdr91 cKO) and WDR91 KO HeLa cells have been instrumental in elucidating its role.

Key Phenotypes of WDR91 Deficiency:

-

Impaired Autophagic Flux: Wdr91 cKO mice show significant increases in the levels of p62 and LC3-II, indicating a blockage in autophagic degradation.

-

Lysosomal Dysfunction: Loss of WDR91 results in enlarged lysosomes that fail to properly degrade autophagic cargo.

-

Accumulation of Autophagic Structures: Transmission electron microscopy of Wdr91 cKO mouse brains reveals an accumulation of densely stained autolysosomes containing undigested material.

-

Defective Endosome Maturation: WDR91 KO cells exhibit an accumulation of enlarged intermediate endosomes that are positive for both early (EEA1) and late (Rab7) endosomal markers, indicating a failure in the early-to-late endosome conversion.

Small-Molecule Ligands

Recently, the first-in-class small-molecule ligands for WDR91 were discovered using a combination of DNA-encoded library technology (DEL) and machine learning.

-

Compound 1: Identified as a selective ligand for the WD40 repeat domain of WDR91 with a dissociation constant (KD) of 6 ± 2 μM as determined by surface plasmon resonance (SPR).

-

Covalent Analogues 18 and 19: Developed based on the co-crystal structure of compound 1 bound to WDR91, these molecules form a covalent bond with Cysteine 487 in a side pocket of the protein.

These compounds represent novel tools for the acute modulation of WDR91 function and offer a starting point for the development of more potent and specific chemical probes to study autophagy.

Quantitative Data on WDR91 Function

The following tables summarize key quantitative findings from studies on WDR91.

Table 1: Effects of WDR91 Knockout on Autophagy Markers

| Genotype | p62 Level (relative to WT) | LC3-II Level (relative to WT) | Reference |

| Wdr91 cKO | Significantly Increased | Significantly Increased |

Table 2: Effects of WDR91 Knockout on Lysosome Size

| Cell Line | Condition | Mean Lysosome Diameter (μm) | Reference |

| HeLa | Control | ~0.8 | |

| HeLa | WDR91 KO | ~1.5 | |

| Mouse Neurons | Control | ~0.6 | |

| Mouse Neurons | Wdr91 cKO | ~1.2 |

Table 3: Binding Affinity of a Novel Small-Molecule Ligand to WDR91

| Compound | Target | Method | KD (μM) | Reference |

| Compound 1 | WDR91 (WD40 domain) | SPR | 6 ± 2 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of WDR91. Below are protocols for key experiments cited in the literature.

Immunoprecipitation (IP)

This protocol is used to study the interaction of WDR91 with other proteins, such as Rab7 and components of the PI3K complex.

-

Cell Lysis: Lyse HeLa cells in IP buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-WDR91, anti-Rab7, or anti-Beclin 1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with IP buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze by western blotting with antibodies against the expected interacting partners.

Autophagy Flux Assay using Tandem Fluorescent-Tagged LC3 (mCherry-EGFP-LC3)

This assay is used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.

-

Transfection: Transfect cells (e.g., HeLa or primary neurons) with a plasmid encoding mCherry-EGFP-LC3.

-

Treatment: Induce autophagy (e.g., by starvation) or treat with compounds of interest.

-

Microscopy: Acquire images using a confocal microscope. EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is more stable.

-

Analysis: Autophagosomes will appear as yellow puncta (mCherry+EGFP+), while autolysosomes will appear as red puncta (mCherry+EGFP-). Quantify the number of yellow and red puncta per cell to assess autophagic flux. An accumulation of yellow puncta suggests an impairment of autophagosome-lysosome fusion or lysosomal degradation.

Experimental Workflow for Studying WDR91 with a Novel Inhibitor

Caption: A potential experimental workflow for characterizing a WDR91 inhibitor.

Conclusion

WDR91 is a multifaceted protein that acts as a critical nexus in the regulation of endosome maturation and lysosome function, both of which are indispensable for a fully operational autophagy pathway. While a specific tool compound named "this compound" is not described in the literature, the study of WDR91 through genetic methods has provided profound insights into the molecular machinery of autophagy. The recent discovery of the first small-molecule ligands for WDR91 opens up exciting new avenues for the pharmacological modulation of this pathway. These novel chemical tools, coupled with the established cellular and molecular assays, will undoubtedly accelerate our understanding of autophagy and may pave the way for novel therapeutic strategies targeting this fundamental cellular process.

References

- 1. rupress.org [rupress.org]

- 2. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Gene - WDR91 [maayanlab.cloud]

The Role of WDR91 in Neurodevelopmental Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD40-repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, specifically in the endosome-lysosome pathway. Emerging evidence has firmly established its indispensable role in neuronal development and function. Loss-of-function variants in the WDR91 gene have been linked to a novel autosomal recessive neurodevelopmental disorder, underscoring its clinical significance. This technical guide provides a comprehensive overview of the molecular functions of WDR91, its implication in neurodevelopmental disorders, and detailed experimental protocols for its study, aimed at facilitating further research and therapeutic development.

Molecular Function of WDR91

WDR91 is a multifaceted protein primarily known for its role as an effector of the small GTPase Rab7, a key regulator of late endosomal trafficking.[1][2][3][4][5] Its functions are central to the maturation of endosomes and the proper degradation of cellular cargo.

Role in Endosomal Maturation

WDR91 is essential for the conversion of early endosomes to late endosomes. This process involves a "Rab switch," where the early endosome marker Rab5 is replaced by the late endosome marker Rab7. WDR91 is recruited to endosomes by active, GTP-bound Rab7. Upon recruitment, WDR91 inhibits the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition leads to the downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane, a critical step for the transition from an early to a late endosome.

Loss of WDR91 function results in the accumulation of PtdIns3P on endosomes, causing them to stall at an intermediate stage and form giant hybrid endosomes. This subsequently impairs the trafficking and degradation of endocytosed cargo.

Interaction with WDR81 and the PI3K Complex

WDR91 forms a complex with another WD40-repeat protein, WDR81. This WDR91-WDR81 complex interacts with Beclin-1, a core component of the PI3K complex, to inhibit its kinase activity. This regulatory function is crucial for controlling the levels of PtdIns3P and ensuring the timely maturation of endosomes.

Regulation of Lysosome Homeostasis and Autophagy

Beyond endosomal maturation, WDR91 is also a key player in maintaining lysosomal homeostasis and function. It regulates lysosome fusion by competing with the HOPS complex component VPS41 for binding to Rab7. This competitive interaction prevents excessive lysosomal fusion, thereby maintaining the appropriate size and function of lysosomes. Dysfunctional lysosomes in the absence of WDR91 lead to impaired autophagy-lysosome degradation pathways.

Role in Retromer-Dependent Recycling

WDR91 is also involved in the retromer-dependent recycling of transmembrane proteins from endosomes to the plasma membrane or the trans-Golgi network. It facilitates the interaction between Rab7 and components of the SNX-retromer complex, establishing specific endosomal subdomains for cargo retrieval and recycling.

WDR91 in Neurodevelopment

The intricate processes of neuronal development, including neurite outgrowth, dendritic arborization, and neuronal survival, are highly dependent on proper endosomal-lysosomal trafficking. Given its central role in this pathway, WDR91 is essential for the normal development of the central nervous system.

Neuronal Development and Survival

Studies using mouse models have demonstrated the critical importance of WDR91 in brain development. Global knockout of Wdr91 in mice is neonatally lethal, while brain-specific inactivation leads to impaired brain development, postnatal death, and behavioral defects such as ataxia. Neurons lacking WDR91 exhibit reduced neurite length and complexity, as well as increased apoptosis. These cellular defects manifest as reduced brain size and cortical thinning in Wdr91 conditional knockout mice.

WDR91-Associated Neurodevelopmental Disorder

Recently, a homozygous loss-of-function splice site variant in the WDR91 gene (c.1395+1G>A) has been identified in a patient with a severe autosomal recessive neurodevelopmental disorder. The clinical presentation of this disorder aligns with the phenotypes observed in Wdr91 knockout mice.

Table 1: Clinical and Neuropathological Features of WDR91 Deficiency

| Feature | Human Patient with WDR91 Mutation | Wdr91 Conditional Knockout Mice |

| Head Circumference | Severe microcephaly | Smaller brain size |

| Brain Structure | Bilateral cerebral hemisphere hypoplasia, incomplete sulcation, periventricular heterotopias, ventricular enlargement, agenesis of the corpus callosum | Cortical thinning, neuronal loss in cerebral and cerebellar cortices |

| Neurological | Early-onset psychomotor delay, hypotonia | Ataxic walking pattern, limb-clasping reflexes |

| Sensory | Sensorineural hearing impairment, visual impairment | Not reported |

| Other | Dysmorphic features, organomegaly | Progressive growth retardation, postnatal death |

| Cellular Phenotype | Not directly assessed | Accumulation of giant intermediate endosomes in neurons, reduced neurite length and complexity, increased neuronal apoptosis |

Signaling Pathways and Logical Relationships

The molecular interactions of WDR91 are central to its function in neurodevelopment. The following diagrams illustrate these key pathways and relationships.

References

- 1. Gene - WDR91 [maayanlab.cloud]

- 2. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]

Wdr91-IN-1 and its Impact on Lysosomal Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD40 repeat-containing protein 91 (WDR91) has emerged as a critical regulator of endo-lysosomal trafficking and lysosomal homeostasis. Its role as a Rab7 effector positions it at the heart of processes governing the transition of early to late endosomes and the fusion of lysosomes. Dysregulation of WDR91 function is implicated in neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of WDR91 in lysosomal biogenesis, details the discovery of a first-in-class small molecule ligand for WDR91, and presents experimental protocols for investigating its cellular functions. While a specific inhibitor termed "Wdr91-IN-1" is not yet described in the public domain, this guide will focus on the recently identified ligand, Compound 1 , and its analogues, as pioneering chemical probes for WDR91.

Introduction to WDR91

WDR91 is a multifaceted protein that plays a pivotal role in the intricate network of vesicular trafficking. It is recognized as an effector of the small GTPase Rab7, a master regulator of late endosomal and lysosomal compartments. The primary functions of WDR91 include:

-

Early-to-Late Endosome Conversion: WDR91 is essential for the maturation of early endosomes into late endosomes. It achieves this by interacting with active, GTP-bound Rab7 and inhibiting the activity of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which leads to a reduction in endosomal PtdIns3P levels.[1][2] This process is crucial for the proper sorting and delivery of cargo to lysosomes for degradation.[2]

-

Regulation of Lysosome Fusion: WDR91 acts as a gatekeeper of lysosomal fusion. It competes with the HOPS complex component VPS41 for binding to Rab7, thereby modulating the rate of lysosome fusion.[1][3] This regulatory role is vital for maintaining the appropriate size, number, and function of lysosomes.

-

Autophagy-Lysosome Degradation: By controlling lysosome function, WDR91 is integral to the autophagy pathway, which is responsible for the degradation of cellular waste, including aggregated proteins and damaged organelles.

Loss of WDR91 function leads to a cascade of cellular defects, including the accumulation of enlarged, dysfunctional lysosomes and impaired autophagic clearance, which have been linked to neurodegeneration.

The First Small Molecule Ligand for WDR91: Compound 1

Recent advancements have led to the discovery of the first-in-class small molecule ligand for WDR91, termed Compound 1 , along with its covalent analogues, Compound 18 and Compound 19 . These compounds represent a significant breakthrough, providing novel tools to pharmacologically probe the function of WDR91.

Discovery and Characterization

Compound 1 was identified through a sophisticated screening process involving a DNA-encoded chemical library (DEL) selection against the WDR domain of WDR91, followed by machine learning to predict potent ligands. The binding and characterization of these compounds were confirmed using a suite of biophysical techniques.

Table 1: Biochemical and Biophysical Data for WDR91 Ligands

| Compound | Method | Parameter | Value | Reference |

| Compound 1 | Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 6 ± 2 µM | |

| Compound 18 | Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | ~4 °C | |

| Compound 19 | Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | ~4 °C |

Mechanism of Action

The co-crystal structure of WDR91 in complex with Compound 1 reveals that the ligand binds to a side pocket on the WDR domain. The covalent analogues, Compound 18 and 19, were designed to form a covalent bond with a nearby cysteine residue (C487), offering a more durable and potentially more potent interaction.

While the direct impact of these compounds on lysosomal biogenesis has not yet been reported, their ability to bind to WDR91 suggests they can be used to modulate its function and, consequently, the downstream pathways it regulates.

Impact of WDR91 on Lysosomal Biogenesis and Function

The most comprehensive understanding of WDR91's role in lysosomal biology currently comes from genetic loss-of-function studies (knockout and knockdown). These studies have consistently demonstrated that WDR91 is a negative regulator of lysosome size and a positive regulator of their degradative function.

Table 2: Quantitative Effects of WDR91 Deficiency on Lysosomes

| Experimental System | Phenotype | Quantitative Change | Reference |

| WDR91 Knockout (KO) HeLa Cells | Lysosome Diameter | Increased | |

| WDR91 KO Mouse Primary Cortex Neurons | Lysosome Diameter | Increased | |

| WDR91 KO HeLa Cells | Autophagic Cargo (p62, LC3-II) | Increased | |

| Wdr91 Conditional KO Mouse Brain | Autophagic Cargo (p62, LC3-II) | Increased |

Signaling Pathways and Experimental Workflows

WDR91 Signaling Pathway in Endosome Maturation

References

- 1. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Allosteric Landscape of a Key Endosomal Regulator: A Technical Guide to the Wdr91-IN-1 Binding Site on WDR91

For Immediate Release

[City, State] – [Date] – In a significant advancement for drug discovery targeting endosomal trafficking pathways, detailed structural and biochemical analyses have elucidated the binding site of the first-in-class small-molecule inhibitor, Wdr91-IN-1, on the WD40 repeat-containing protein 91 (WDR91). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding interaction, the experimental methodologies used for its characterization, and the broader implications for therapeutic development.

WDR91 is a critical Rab7 effector protein that plays a pivotal role in the maturation of endosomes, a key process for cargo sorting, receptor recycling, and degradation.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, making WDR91 an attractive therapeutic target. The discovery and characterization of this compound (also referred to as compound 1 or MR45279) and its covalent analogs provide a foundational toolkit for modulating WDR91 function.[5]

Executive Summary of the this compound Binding Site

Recent structural studies, including co-crystal structures, have revealed that this compound binds to a distinct "side pocket" on the WDR91 protein. This binding site is located at the bottom of the seven-bladed β-propeller structure of the WDR domain, nestled between blades 3 and 4. This mode of binding is significant as it demonstrates that the often-overlooked side pockets of WD40 repeat domains are indeed druggable targets.

The interaction is characterized by specific molecular contacts. A key hydrogen bond is formed between the amide nitrogen of this compound and the backbone oxygen of Threonine 532 (T532) in WDR91. The binding pocket is also in proximity to Cysteine 487 (C487), a residue that has been successfully targeted for covalent inhibition by analogs of this compound (compounds 18 and 19). These covalent inhibitors form an adduct with the thiol group of C487.

Quantitative Analysis of this compound Binding

The binding affinity of this compound and its analogs has been quantified using various biophysical techniques. A summary of the key quantitative data is presented below.

| Compound | Target Domain | Method | Binding Affinity (KD) | Thermal Shift (ΔTm) | Notes |

| This compound (Compound 1) | WDR domain (residues 392-747) | Surface Plasmon Resonance (SPR) | 6 ± 2 μM | Not specified | Identified through a DNA-encoded library screen followed by machine learning. |

| Covalent Analog 18 | WDR domain (residues 392-747) | Differential Scanning Fluorimetry (DSF) | Not applicable | ~4 °C at saturation | Forms a covalent bond with Cys487. |

| Covalent Analog 19 | WDR domain (residues 392-747) | Differential Scanning Fluorimetry (DSF) | Not applicable | ~4 °C at saturation | Forms a covalent bond with Cys487. |

Signaling and Functional Context of WDR91

WDR91 functions as a crucial regulator in the endosome-lysosome pathway. It is recruited to endosomes by the active, GTP-bound form of Rab7. Once localized, WDR91, in complex with WDR81 and Beclin-1, inhibits the activity of the Class III PI3K complex, leading to a reduction in phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane. This process is essential for the conversion of early endosomes to late endosomes and for subsequent cargo trafficking and degradation.

Experimental Protocols

The characterization of the this compound binding site relied on a combination of cutting-edge experimental techniques.

Protein Expression and Purification

-

Construct: A DNA fragment encoding the WDR domain of human WDR91 (residues 392-747) was cloned into a pFBOH-MHL expression vector. For crystallization purposes, a variant with a loop deletion (residues Q522-N536 removed) was also generated.

-

Expression System: The recombinant proteins were expressed using the baculovirus expression vector system (BEVS) in Spodoptera frugiperda (Sf9) insect cells.

-

Purification:

-

Cells were harvested and lysed in a binding buffer (20mM Tris-HCl, pH 8.0, 500 mM NaCl, 5mM imidazole, 5% glycerol, 0.5 mM TCEP, and protease inhibitors).

-

The lysate was cleared by centrifugation, and the supernatant containing the His-tagged WDR91 protein was loaded onto a nickel-charged immobilized metal affinity chromatography (IMAC) column.

-

The column was washed, and the protein was eluted with an elution buffer containing a high concentration of imidazole.

-

The His-tag was cleaved by incubating the protein with a suitable protease (e.g., TEV protease).

-

A second IMAC step was performed to remove the cleaved tag and any uncleaved protein.

-

Final purification was achieved by size-exclusion chromatography (SEC) to ensure a homogenous protein sample.

-

X-ray Crystallography

-

Crystallization: The purified WDR91 WDR domain (with the loop deletion) was concentrated and mixed with the inhibitor (this compound or its analogs) in a 1:3 molar ratio. Crystallization screens were set up using the vapor diffusion method (sitting or hanging drop) at various temperatures.

-

Data Collection: Crystals were cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The co-crystal structure of WDR91 in complex with compound 18 was determined at a resolution of 2.2 Å.

-

Structure Determination: The structure was solved by molecular replacement using a previously determined apo-structure or a homologous structure as a search model. The inhibitor molecule was then manually fitted into the electron density map, followed by iterative rounds of model building and refinement.

Surface Plasmon Resonance (SPR)

-

Immobilization: A purified, biotinylated WDR91 protein was immobilized on a streptavidin-coated sensor chip.

-

Binding Analysis: A series of concentrations of the small molecule inhibitor (the analyte) were flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass bound, was measured in real-time and recorded as a sensorgram.

-

Data Analysis: The equilibrium dissociation constant (KD) was determined by fitting the steady-state binding responses at different analyte concentrations to a 1:1 binding model.

Differential Scanning Fluorimetry (DSF)

-

Assay Setup: The purified WDR91 protein (0.1 mg/ml) was mixed with a fluorescent dye (e.g., SYPRO Orange) in an assay buffer (100 mM HEPES, pH 7.5, 150 mM NaCl). The inhibitor was added at varying concentrations. For covalent inhibitors, a pre-incubation step of two hours was included.

-

Thermal Denaturation: The samples were heated in a real-time PCR instrument with a temperature gradient, and the fluorescence was monitored. As the protein unfolds, the hydrophobic core is exposed, allowing the dye to bind and fluoresce.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined from the peak of the first derivative of the melting curve. A positive shift in Tm in the presence of the inhibitor indicates ligand binding and stabilization of the protein.

Conclusion and Future Directions

The successful identification and characterization of a novel, allosteric binding site on WDR91 for the inhibitor this compound represents a significant milestone. The detailed structural and quantitative data presented herein provide a robust foundation for structure-based drug design efforts. Future work will likely focus on optimizing the potency and selectivity of this chemical series to develop powerful research tools and potential therapeutic candidates for diseases linked to aberrant endosomal trafficking. The methodologies outlined in this guide serve as a template for the broader exploration of ligandability within the WD40 repeat protein family, opening new avenues for drug discovery.

References

- 1. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - WDR91 [maayanlab.cloud]

- 3. rupress.org [rupress.org]

- 4. rupress.org [rupress.org]

- 5. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - X-Chem [x-chemrx.com]

WDR91-IN-1: A Technical Guide for Basic Research in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction to WDR91

WD40 repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, playing a pivotal role in the maturation of endosomes. As a Rab7 effector, WDR91 is integral to the conversion of early endosomes to late endosomes, a process essential for the proper sorting and degradation of cellular cargo.[1] WDR91, in complex with WDR81, is recruited to endosomes by the active, GTP-bound form of Rab7.[2] This complex then interacts with Beclin-1, a core subunit of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, leading to the inhibition of its activity.[2] This suppression of PI3K-III activity downregulates the levels of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane, a critical step for the transition from an early to a late endosome.

Dysregulation of WDR91 function has been linked to impaired neuronal development, highlighting its importance in cellular homeostasis. The development of small molecule probes targeting WDR91 is therefore of significant interest for dissecting its precise roles in cellular pathways and for exploring its therapeutic potential. Recently, the first-in-class small molecule ligands for WDR91 have been identified, offering valuable tools for the scientific community. This guide provides a comprehensive overview of a pioneering non-covalent inhibitor, herein referred to as WDR91-IN-1 (Compound 1) , and its covalent analogs, Compounds 18 and 19 .

Quantitative Data Summary

The following table summarizes the key quantitative data for the first-in-class WDR91 inhibitors.

| Compound | Type | Binding Affinity (KD) | Thermal Shift (ΔTm) | Target |

| This compound (Compound 1) | Non-covalent | 6 ± 2 μM | Not reported | WDR domain of WDR91 |

| Compound 18 | Covalent | Not applicable | ~4 °C | WDR domain of WDR91 (targets Cys487) |

| Compound 19 | Covalent | Not applicable | ~4 °C | WDR domain of WDR91 (targets Cys487) |

Signaling Pathway of WDR91 in Endosomal Maturation

The following diagram illustrates the role of WDR91 in the endosomal maturation pathway.

Caption: WDR91, recruited by Rab7-GTP, inhibits the PI3K-III complex, reducing PtdIns3P levels and promoting the transition from early to late endosomes. This compound is a synthetic inhibitor of WDR91.

Experimental Protocols

Detailed methodologies for key experiments involved in the discovery and characterization of WDR91 inhibitors are provided below.

WDR91 Protein Purification

-

Construct: The WDR domain of WDR91 (residues 392-747), referred to as ctdWDR91, with an N-terminal His6-tag is used.

-

Expression: The construct is expressed in a suitable host system (e.g., E. coli).

-

Lysis: Harvested cells are lysed by sonication in a buffer containing 20 mM HEPES pH 7.4, 500 mM NaCl, 5% glycerol, 0.06% NP40, Benzonase, and a protease inhibitor cocktail.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is subjected to affinity purification using TALON Metal Affinity Resin.

-

Size-Exclusion Chromatography: The eluted fractions are further purified by size-exclusion chromatography to obtain a homogenous protein sample.

Ligand Discovery Workflow: DNA-Encoded Library (DEL) Selection and Machine Learning

This workflow outlines the high-throughput screening process used to identify the initial WDR91 ligand.

Caption: A multi-step workflow combining DNA-encoded library screening, machine learning, and biophysical validation to identify novel WDR91 ligands.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

-

Instrument: A suitable SPR instrument (e.g., Biacore) is used.

-

Ligand Immobilization: The purified ctdWDR91 protein is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling.

-

Analyte Preparation: this compound (Compound 1) is serially diluted in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).

-

Binding Analysis: The analyte solutions are injected over the sensor surface at a constant flow rate. The association and dissociation are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 binding model) to determine the equilibrium dissociation constant (KD). A 10-point titration with two-fold dilutions is performed in triplicate for accuracy.

X-ray Crystallography for Structural Analysis

-

Crystallization: The ctdWDR91 protein is co-crystallized with the compound of interest (e.g., this compound or Compound 18) using vapor diffusion methods (hanging drop or sitting drop).

-

Data Collection: Diffraction data are collected from the protein crystals using a synchrotron X-ray source.

-

Structure Determination: The crystal structure is solved by molecular replacement and refined to reveal the binding mode of the ligand in the WDR91 protein. The co-crystal structure of WDR91 with compound 1 revealed binding to a side pocket, and the structure with compound 18 confirmed the covalent adduct formation with Cys487.

Intact Mass Liquid Chromatography-Mass Spectrometry (LC-MS) for Covalent Adduct Confirmation

-

Sample Preparation: The ctdWDR91 protein is incubated with the covalent inhibitors (Compounds 18 and 19).

-

LC Separation: The protein-inhibitor mixture is subjected to liquid chromatography to separate the protein-adduct from the unbound protein and inhibitor.

-

MS Analysis: The eluent is introduced into a mass spectrometer to determine the precise mass of the protein.

-

Data Interpretation: An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Conclusion

The identification of this compound (Compound 1) and its covalent counterparts (Compounds 18 and 19) represents a significant advancement in the study of endosomal trafficking. These first-in-class small molecule ligands provide researchers with powerful tools to investigate the multifaceted roles of WDR91 in cell biology and disease. The methodologies outlined in this guide offer a robust framework for the characterization of these and future WDR91 inhibitors, paving the way for a deeper understanding of endosome maturation and its implications for human health.

References

Wdr91-IN-1: Unraveling its Impact on Cellular Trafficking and Degradation Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Wdr91-IN-1 is a first-in-class small molecule inhibitor targeting the WD40 repeat-containing protein 91 (WDR91). WDR91 is a critical Rab7 effector protein that orchestrates the maturation of endosomes and the fusion of lysosomes, thereby playing a pivotal role in cellular cargo trafficking and degradation. This technical guide elucidates the cellular pathways modulated by the inhibition of WDR91, providing a comprehensive resource for researchers in cell biology, neuroscience, and drug discovery. The content herein details the molecular mechanisms, summarizes key quantitative findings from functional studies, outlines relevant experimental methodologies, and provides visual representations of the affected signaling cascades.

Introduction to WDR91 and its Cellular Function

WDR91 is a key regulatory protein in the endo-lysosomal system. Its primary functions include:

-

Rab7 Effector: WDR91 is recruited to endosomes by the active, GTP-bound form of the small GTPase Rab7. This interaction is fundamental for its localization and function.[1][2][3]

-

Regulation of Endosome Conversion: It facilitates the conversion of early endosomes to late endosomes by down-regulating phosphatidylinositol 3-phosphate (PtdIns3P) levels on endosomal membranes.[1][2] This is achieved by inhibiting the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex through its interaction with the Beclin 1 subunit.

-

Lysosome Fusion and Autophagy: WDR91 plays a crucial role in regulating lysosome fusion, which is essential for the degradation of autophagic cargo. It competes with the HOPS complex subunit VPS41 for Rab7 binding, thereby ensuring a controlled rate of lysosome fusion.

The inhibition of WDR91 via a molecule like this compound is expected to phenocopy the effects observed in WDR91 knockout or deficient cells, leading to disruptions in these fundamental cellular processes.

Core Cellular Pathways Modulated by this compound

Inhibition of WDR91 with this compound is predicted to primarily impact two interconnected cellular pathways: the Endo-lysosomal Pathway and the Autophagy-Lysosome Pathway .

The Endo-lysosomal Pathway

The endo-lysosomal pathway is essential for the sorting and degradation of internalized cell surface receptors and extracellular material. WDR91 is a critical component in the maturation of endosomes along this pathway.

Mechanism of WDR91 Action:

-

Active Rab7 on the endosome membrane recruits WDR91.

-

WDR91, in a complex with WDR81, interacts with the Beclin 1 subunit of the PI3K complex, inhibiting its activity.

-

This inhibition leads to a decrease in PtdIns3P levels on the endosome.

-

The reduction of PtdIns3P is a key signal for the transition from an early, Rab5/PtdIns3P-positive endosome to a late, Rab7-positive endosome.

Effects of this compound Inhibition:

-

Arrest of Endosome Maturation: Inhibition of WDR91 function leads to an accumulation of PtdIns3P on endosomes, causing them to stall at an intermediate stage positive for both early (EEA1) and late (Rab7) endosomal markers. This results in the formation of enlarged, giant intermediate endosomes.

-

Impaired Cargo Trafficking: The delivery of endosomal cargo, such as the epidermal growth factor receptor (EGFR), to lysosomes for degradation is significantly impaired. This can have profound effects on cell signaling pathways that are dependent on receptor downregulation.

-